DI-Acetyl-Lysin

Übersicht

Beschreibung

DI-Acetyl-lysine is a post-translational modification (PTM) that regulates fundamental cellular processes . It was first identified to occur on histones, and later studies revealed its presence in organisms of all kingdoms of life, in proteins covering all essential cellular processes . The acetylation of lysine side chains is a dynamic PTM with implications on the organisms’ ageing process: metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Synthesis Analysis

Lysine acetylation is a reversible, dynamic protein modification regulated by lysine acetyltransferases and deacetylases . Recent advances in high-throughput proteomics have greatly contributed to the success of global analysis of lysine acetylation . A large number of proteins of diverse biological functions have been shown to be acetylated .

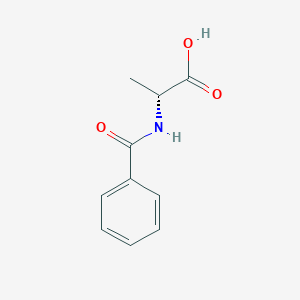

Molecular Structure Analysis

Lysine is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2 . It is an essential amino acid, which means that humans cannot synthesize it . Its codons are AAA and AAG . The ε-amino group acts as a site for hydrogen binding and a general base in catalysis .

Chemical Reactions Analysis

The acetylation/acylation (ac(et)ylation) of lysine side chains is a dynamic post-translational modification (PTM) regulating fundamental cellular processes . A remarkable finding showed that the NAD±dependent sirtuin deacetylase Sir2 has an impact on replicative lifespan in Saccharomyces cerevisiae suggesting that lysine acetylation has a direct role in the ageing process .

Physical And Chemical Properties Analysis

Lysine is a nucleophilic amino acid with an e-amino sidechain . It is a vital component of proteins and plays an important role in the production of carnitine, a nutrient that transforms fatty acids into energy and lowers cholesterol levels .

Wissenschaftliche Forschungsanwendungen

Entwicklung von Biokonjugationswerkzeugen

DI-Acetyl-Lysin kann ein Ziel für die Biokonjugationsforschung sein, da Proteine viele primäre Aminreste aufweisen. Dies kann dazu führen, dass sich die Toolbox für Lysin- und N-terminale Biokonjugation erweitert, die auf verschiedene Proteine von Interesse anwendbar ist. Es erweitert die Möglichkeiten für die optimale Auswahl der Biokonjugation und liefert neuartige Biokonjugate mit wünschenswerten Eigenschaften .

Kontrolle der Transkriptionsaktivierung

Die Acetylierung von Lysinresten in Histonschwänzen ist entscheidend für die Aktivierung der Transkription. This compound kann bei diesem Prozess eine Rolle spielen, da Histon-Deacetylase-Komplexe die Histonacetylierung entfernen und die Genexpressionsregulation beeinflussen .

Regulierung zellulärer Prozesse

Lysin-Ac(et)ylierung ist eine dynamische posttranslationale Modifikation, die grundlegende zelluläre Prozesse reguliert, die Auswirkungen auf den Stoffwechsel, die Transkription, die Translation, die Zellproliferation, die Zytoskelettregulation und die DNA-Reparatur haben. This compound könnte durch seine Rolle bei der Lysin-Ac(et)ylierung an diesen Prozessen beteiligt sein .

Forschung zu Alterung und Krankheit

Die Modifikation von Lysinseitenketten durch Acetylierung/Acylierung wurde mit dem Alterungsprozess und verschiedenen Krankheiten in Verbindung gebracht. Die Beteiligung von this compound an diesen Modifikationen könnte es zu einer bedeutenden Verbindung in der Untersuchung von Gesundheits-, Alters- und Krankheitsmechanismen machen .

Studien zu Stoffwechselwegen

Angesichts der Tatsache, dass Lysin-Ac(et)ylierung den Stoffwechsel beeinflusst, könnte this compound zur Untersuchung von Stoffwechselwegen und deren Regulation verwendet werden, was möglicherweise zu Erkenntnissen über Stoffwechselstörungen führen könnte .

Analyse der Zytoskelettdynamik

Die Ac(et)ylierung von Lysinseitenketten spielt eine Rolle bei der Regulierung des Zytoskeletts. This compound könnte in der Forschung verwendet werden, die sich auf die Zytoskelettdynamik und die damit verbundenen zellulären Funktionen konzentriert .

DNA-Reparaturmechanismen

This compound könnte aufgrund seiner Rolle bei posttranslationalen Modifikationen, die DNA-Reparaturprozesse beeinflussen, bei der Erforschung von DNA-Reparaturmechanismen wichtig sein .

Studien zur Protein-Protein-Wechselwirkung

Die Modifikation von Lysinresten kann Protein-Protein-Wechselwirkungen beeinflussen. This compound könnte eine Schlüsselverbindung bei der Untersuchung dieser Wechselwirkungen und dem Verständnis komplexer Proteinnetzwerke in Zellen sein .

Wirkmechanismus

Target of Action

DI-Acetyl-Lysine is a post-translational modification that primarily targets lysine residues in proteins . The primary targets of DI-Acetyl-Lysine are proteins involved in various cellular processes, including transcriptional regulators and metabolic enzymes . The modification occurs on the ε-amino group of a lysine residue . The most studied acylation modification is acetylation, which is regulated by two groups of enzymes with opposing modes of action: lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to a lysine, and histone deacetylases (HDACs), which remove the acetyl group .

Mode of Action

The mode of action of DI-Acetyl-Lysine involves the transfer of an acetyl group to the ε-amino group of a lysine residue in a protein . This process is facilitated by KATs . The acetylation of lysine residues can alter protein activity, protein-protein interaction, protein stability, and protein subcellular localization .

Biochemical Pathways

DI-Acetyl-Lysine affects several biochemical pathways. It plays a significant role in protein structure and interactions . Lysine residues often form salt bridges, hydrogen bonds, and are frequently present in active or binding sites of the protein . Acetylation of lysine residues has been shown to influence several fundamental cellular pathways, including metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Pharmacokinetics

For example, the addition of the two-carbon acetyl group to make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .

Result of Action

The acetylation of lysine residues results in changes in protein function. For example, acetylation of PKM2 resulted in alteration of protein-protein interaction, loss of protein stability, and change in protein subcellular localization . Moreover, the acetylation of lysine residues has been shown to have a direct role in the ageing process .

Action Environment

The action of DI-Acetyl-Lysine is influenced by various environmental factors. For instance, the levels of acetyl-CoA and NAD+, which are integral to energy metabolism, can regulate the activity of KATs and KDACs, impacting the epigenome . Therefore, the metabolic state of the cell can influence the action, efficacy, and stability of DI-Acetyl-Lysine .

Safety and Hazards

Exposure to diacetyl vapour, often used as a flavouring and a by-product of coffee roasting, can lead to severe and irreversible lung disease . Synthetic diacetyl is classified as a hazardous substance. It is toxic if inhaled, can cause skin irritation and eye damage by contact, and harmful if swallowed .

Biochemische Analyse

Biochemical Properties

DI-Acetyl-lysine participates in diverse biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of lysine side chains can affect protein function by quenching the positive charge, increasing the lysine side chains’ size affecting the protein surface complementarity, increasing the hydrophobicity, and by interfering with other post-translational modifications .

Cellular Effects

DI-Acetyl-lysine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, DI-Acetyl-lysine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

DI-Acetyl-lysine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

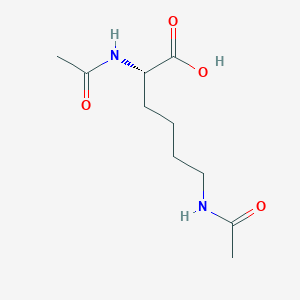

IUPAC Name |

(2S)-2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

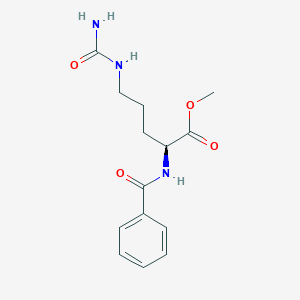

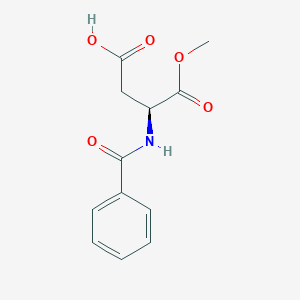

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

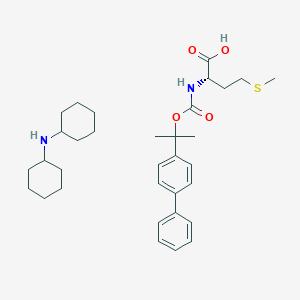

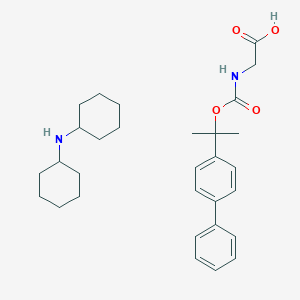

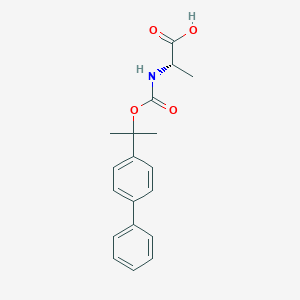

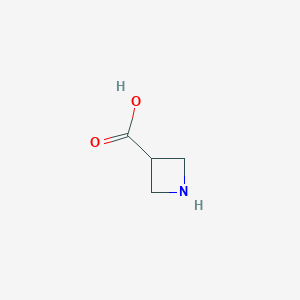

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

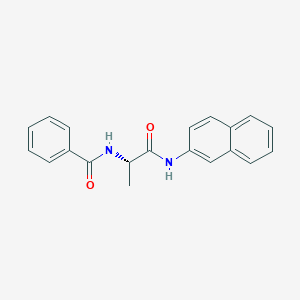

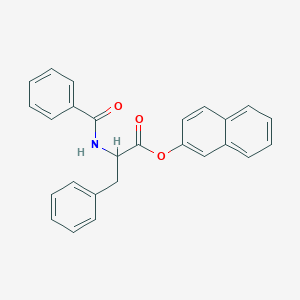

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)

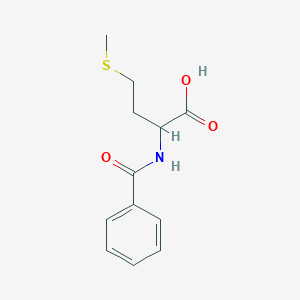

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)